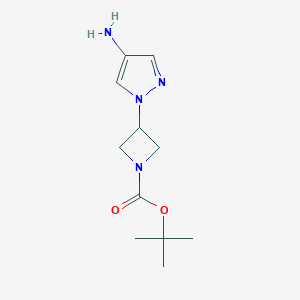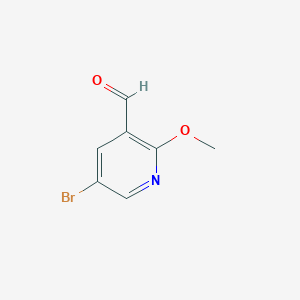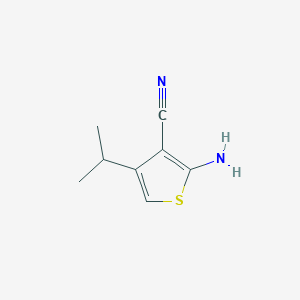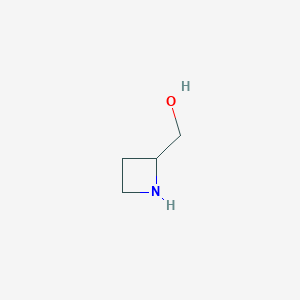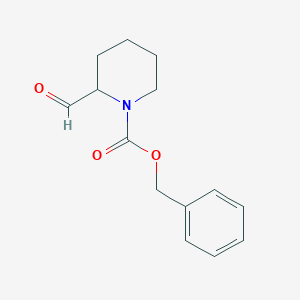
(2R,3S)-2-aminobutane-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2R,3S)-2-aminobutane-1,3-diol” is a specific isomer of 2-aminobutane-1,3-diol. The “2R,3S” notation indicates the configuration of the chiral centers in the molecule . The “R” and “S” denote the absolute configuration of the molecule . The “2R,3S” configuration means that the amino group is on the second carbon atom and the hydroxyl groups are on the first and third carbon atoms .
Molecular Structure Analysis
The molecular structure of “(2R,3S)-2-aminobutane-1,3-diol” can be analyzed using the Cahn-Ingold-Prelog priority rules . The molecule contains a total of 13 bonds, including 5 non-H bonds and 1 rotatable bond . The 2D chemical structure image of the molecule is also known as the skeletal formula .Applications De Recherche Scientifique
Biobutanol Production
Biobutanol, a promising alternative fuel with properties similar to gasoline, has been extensively studied for its production from various substrates including corn stover. The process involves acetone–butanol–ethanol (ABE) fermentation, highlighting the significance of understanding the structural composition, pretreatment, and generation of sugars from corn stover. This approach, supported by government mandates for alternative energy sources, emphasizes the need for efficient and cost-effective production methods to enhance the economic viability of biobutanol as a sustainable fuel option (Baral, Slutzky, Shah, Ezeji, Cornish, & Christy, 2016).
Downstream Processing of Biologically Produced Diols
The downstream processing of biologically produced diols, such as 1,3-propanediol and 2,3-butanediol, is crucial due to its significant impact on the overall production costs. Innovative methods for the recovery and purification of these diols from fermentation broths are essential to reduce costs and improve efficiency. Techniques like evaporation, distillation, and membrane filtration are explored, with a focus on enhancing yield, purity, and reducing energy consumption. This research underscores the potential of biologically produced diols in various industrial applications and the need for advancements in separation technologies (Xiu & Zeng, 2008).
Amino-1,2,4-triazoles in Fine Organic Synthesis
Amino-1,2,4-triazoles serve as a versatile raw material in the fine organic synthesis industry, utilized in producing a range of products including agricultural chemicals, pharmaceuticals, dyes, and anti-corrosion additives. The review by Nazarov, Miroshnichenko, Ivakh, and Uspensky (2021) highlights the industrial applications of 3- and 4-substituted amino-1,2,4-triazoles. This encompasses their use in creating plant protection products, insecticides, fungicides, and various medications, showcasing the broad utility of amino-1,2,4-triazoles in synthesizing compounds with significant industrial and medical value (Nazarov, Miroshnichenko, Ivakh, & Uspensky, 2021).
Propriétés
IUPAC Name |
(2R,3S)-2-aminobutane-1,3-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO2/c1-3(7)4(5)2-6/h3-4,6-7H,2,5H2,1H3/t3-,4+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUVQIIBPDFTEKM-IUYQGCFVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CO)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](CO)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
105.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3S)-2-aminobutane-1,3-diol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


